Certified Purity: 98% (HPLC) vs. 95% Baseline for the Most Accessible 4‑Substituted and Unsubstituted Analogs
The target compound is routinely supplied at 98% purity , whereas the closest commercial analogs—1-benzylpiperidin-3-amine hydrochloride, 1-(4-chlorobenzyl)piperidin-3-amine dihydrochloride, 1-(4-methylbenzyl)piperidin-3-amine hydrochloride, and N-(4-methoxybenzyl)piperidin-3-amine hydrochloride—are offered at 95% purity . This 3-percentage-point purity gap corresponds to a reduction in total impurities from 5% to 2%, a 2.5‑fold improvement that can be decisive in late‑stage functionalization where side products propagate.
| Evidence Dimension | Certified purity (HPLC area-%) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 1-Benzylpiperidin-3-amine HCl (95%); 1-(4-Chlorobenzyl)piperidin-3-amine 2HCl (95%); 1-(4-Methylbenzyl)piperidin-3-amine HCl (95%); N-(4-Methoxybenzyl)piperidin-3-amine HCl (95%) |
| Quantified Difference | +3 percentage points (target purity 98% vs. comparator baseline 95%) |
| Conditions | Commercial vendor specification; analytical method reported as HPLC |
Why This Matters
Higher starting purity reduces by‑product formation in multistep syntheses, lowering purification costs and increasing overall yield—a critical factor when scaling from discovery to preclinical supply.
